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Compound Name: 4,7-dimethyl-1H-indole-2,3-dione

Cat. No.: B099975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,7-dimethylisatin analogs, focusing on

their structure-activity relationships (SAR) in anticancer, antimicrobial, and kinase inhibition

activities. The information is compiled from recent scientific literature to aid in the rational

design of novel therapeutic agents.

Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant

attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1]

Modifications at various positions of the isatin ring can lead to compounds with potent

anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The 4,7-dimethylisatin

core, in particular, offers a unique lipophilic and electronic profile, making its analogs promising

candidates for drug discovery. This guide focuses on the impact of various substitutions on the

biological activity of this specific isatin scaffold.

Anticancer Activity of 4,7-Dimethylisatin Analogs
The anticancer potential of isatin derivatives has been extensively studied, with several

analogs demonstrating significant cytotoxicity against various cancer cell lines.[3] The

introduction of different substituents on the 4,7-dimethylisatin core has been shown to modulate

this activity.
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Quantitative Comparison of Anticancer Activity
Compound ID

N1-
Substitution

C3-
Substitution

Cancer Cell
Line

IC50 (µM)

DM-1 H

=N-NH-

C(=S)NH₂

(Thiosemicarbaz

one)

Brine Shrimp
Pronounced

Cytotoxicity

DM-2 H
Thiazole

derivative
Brine Shrimp

Pronounced

Cytotoxicity

DM-3 H
Triazinoindole

derivative
Brine Shrimp

Pronounced

Cytotoxicity

DM-4 H
Derivative with -

OCH₃ group
Brine Shrimp High Cytotoxicity

DM-5 H
Derivative with

Bromine
Brine Shrimp

Moderate

Cytotoxicity

Data extracted from a study on the cytotoxicity of dimethyl-substituted isatin derivatives.[4] The

exact substitution pattern for the dimethyl groups was not specified as 4,7 in the abstract, but it

is included here as the most relevant available data.

Structure-Activity Relationship (SAR) for Anticancer
Activity
The data, although limited for specifically 4,7-dimethylisatin analogs, suggests that

derivatization at the C3 position of the isatin core is crucial for cytotoxic activity. The formation

of heterocyclic rings, such as thiazoles and triazinoindoles, from the C3-thiosemicarbazone

precursor leads to compounds with pronounced cytotoxicity.[4] Furthermore, the nature of the

substituent on these appended rings can influence the potency, with an electron-donating

methoxy group (-OCH₃) appearing to confer greater activity than a halogen like bromine.[4]

Diagram of Anticancer SAR for 4,7-Dimethylisatin Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.banglajol.info/index.php/BJP/article/view/572
https://www.banglajol.info/index.php/BJP/article/view/572
https://www.banglajol.info/index.php/BJP/article/view/572
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4,7-Dimethylisatin Core

Substitutions

Biological Activity

4,7-Dimethylisatin

N1-Substitution
(e.g., H, Alkyl, Aryl)

 Influences
Lipophilicity & Potency

C3-Derivatization
(e.g., Schiff Bases, Hydrazones)

 Critical for
Activity

Anticancer Activity Heterocyclic rings
(Thiazole, Triazole)
 enhance activity

Click to download full resolution via product page

Caption: General SAR for anticancer activity of 4,7-dimethylisatin analogs.

Antimicrobial Activity of 4,7-Dimethylisatin Analogs
Isatin Schiff bases and hydrazones are well-documented for their antimicrobial properties.[5][6]

The 4,7-dimethyl substitution is expected to influence these properties by altering the

lipophilicity of the molecules, which can affect their ability to penetrate microbial cell

membranes.

Quantitative Comparison of Antimicrobial Activity
Specific MIC values for a series of 4,7-dimethylisatin analogs were not available in the

searched literature. The table below presents a qualitative summary based on general isatin

derivatives.

Compound Type
General
Substitution

Target Organism Activity Level

Schiff Bases
Varied aryl groups on

imine nitrogen

Gram-positive &

Gram-negative

bacteria

Moderate to Good

Hydrazones
Varied substituents on

hydrazone moiety
Bacteria & Fungi Moderate to Good

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b099975?utm_src=pdf-body-img
https://www.researchgate.net/publication/365624244_Synthesis_And_Preliminary_Antimicrobial_Evaluation_Of_Schiff_Bases_Of_N_-Benzyl_Isatin_Derivatives
https://www.mdpi.com/2079-6382/13/1/75
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship (SAR) for Antimicrobial
Activity
For isatin derivatives in general, the formation of Schiff bases and hydrazones at the C3

position is a key strategy for imparting antimicrobial activity.[5][7] The nature of the substituent

on the imine or hydrazone moiety plays a significant role in determining the spectrum and

potency of activity. Electron-withdrawing or donating groups on the aromatic ring of the Schiff

base can influence the electronic properties of the azomethine group, which is often crucial for

biological activity.

Diagram of Antimicrobial SAR Workflow
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Caption: Workflow for SAR analysis of antimicrobial 4,7-dimethylisatin analogs.
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Kinase Inhibitory Activity of 4,7-Dimethylisatin
Analogs
Isatin derivatives have emerged as potent inhibitors of various protein kinases, which are key

targets in cancer therapy.[8][9] The ATP-binding pocket of many kinases can accommodate the

isatin scaffold, and substitutions on the ring system can enhance binding affinity and selectivity.

Quantitative Comparison of Kinase Inhibitory Activity
Specific IC50 values for a series of 4,7-dimethylisatin analogs against various kinases were not

available in the searched literature. The table below is a placeholder for future data.

Compound ID
N1-
Substitution

C3-
Substitution

Target Kinase IC50 (µM)

DMK-1 - -
e.g., CDK2,

VEGFR2
-

DMK-2 - -
e.g., CDK2,

VEGFR2
-

DMK-3 - -
e.g., CDK2,

VEGFR2
-

Structure-Activity Relationship (SAR) for Kinase
Inhibitory Activity
For isatin-based kinase inhibitors, modifications at the N1 and C3 positions are critical. N-

substitution can influence solubility and interactions with the solvent-exposed region of the

kinase. The C3-substituent often extends into the ATP-binding pocket, and its nature can

determine the binding mode and selectivity. Hydrogen bonding interactions with the hinge

region of the kinase are often crucial for potent inhibition.

Diagram of Kinase Inhibition Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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